molecular formula C10H9NO5 B11722285 (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid

(E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid

Cat. No.: B11722285
M. Wt: 223.18 g/mol
InChI Key: DAZPSCMDHLCTBY-AATRIKPKSA-N
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Description

(E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid (CAS 1262012-28-1) is a high-purity nitro-substituted cinnamic acid derivative with the molecular formula C 10 H 9 NO 5 and a molecular weight of 223.18 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring an electron-withdrawing nitro group and an electron-donating methoxy group on the aromatic ring, makes it a versatile precursor for constructing more complex molecules. Scientific literature indicates that closely related 3-aryl-2-propenoic acid derivatives are of significant interest in sophisticated synthetic methodologies, including novel reactions with amines that can lead to unexpected reductions and vinylogations, expanding the toolkit for synthetic chemists . As a phenylacrylic acid derivative, its mechanism of action in research contexts often involves its conjugated system participating in cyclization and condensation reactions, or the nitro group being reduced to an amine for further functionalization. Researchers utilize this compound in the synthesis of potential pharmacologically active molecules, such as in endeavors to develop novel compounds like entacapone precursors . This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use. For laboratory research only.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

(E)-3-(2-methoxy-3-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO5/c1-16-10-7(5-6-9(12)13)3-2-4-8(10)11(14)15/h2-6H,1H3,(H,12,13)/b6-5+

InChI Key

DAZPSCMDHLCTBY-AATRIKPKSA-N

Isomeric SMILES

COC1=C(C=CC=C1[N+](=O)[O-])/C=C/C(=O)O

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C=CC(=O)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction is the most widely reported method, involving the base-catalyzed condensation of 2-methoxy-3-nitrobenzaldehyde with malonic acid.

Reaction Mechanism

  • Base Activation : A base (e.g., piperidine, pyridine) deprotonates malonic acid, generating a nucleophilic enolate.

  • Nucleophilic Attack : The enolate attacks the aldehyde carbonyl carbon, forming a β-hydroxy intermediate.

  • Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated product.

Experimental Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)Source
PiperidinePyridine120585
β-AlanineWater80277–98
TriethylamineAcetic anhydride120585

Key Observations :

  • Pyridine acts as both solvent and base, simplifying purification.

  • Water-based systems using β-alanine achieve high yields (up to 98%) but require longer reaction times.

Perkin Reaction

The Perkin reaction offers an alternative route, employing acetic anhydride as both solvent and acylating agent.

Protocol

  • Reactants : 2-Methoxy-3-nitrobenzaldehyde and malonic acid.

  • Conditions : Reflux in acetic anhydride with triethylamine.

  • Workup : Acidification precipitates the product, which is purified via recrystallization.

Performance Metrics

  • Yield : 85–92%.

  • Advantage : Avoids moisture-sensitive steps, enhancing reproducibility.

Catalytic Methods and Optimization

Ionic Liquid Catalysis

Ionic liquids (ILs) like [MeOEtMIM]+[CF3COO]− enable solvent-free reactions with high efficiency:

  • Conditions : 25°C, 40 minutes.

  • Yield : 98%.

  • Mechanism : ILs stabilize the transition state via hydrogen bonding and electrostatic interactions.

Supported Catalysts

Poly(4-vinylpyridine) on Al2O3-SiO2 (P4VP/Al2O3-SiO2) facilitates aqueous-phase reactions:

  • Yield : 98% for benzaldehyde derivatives.

  • Reusability : Retains >85% activity after five cycles.

Green Chemistry Approaches

Solvent-Free Synthesis

  • Catalyst : Piperidine or morpholine.

  • Conditions : 80–100°C, 2–4 hours.

  • Yield : 89–95%.

Water as a Solvent

  • Catalyst : β-Alanine or P4VP/Al2O3-SiO2.

  • Advantages : Reduces toxicity and simplifies waste management.

Industrial Production Considerations

Scalability Challenges

  • Purification : Recrystallization from ethanol or ethyl acetate is labor-intensive at scale.

  • Side Reactions : Decarboxylation and isomerization occur under prolonged heating.

Continuous Flow Systems

  • Benefits : Enhanced heat/mass transfer, higher throughput.

  • Example : Microreactors achieve 90% yield in 30 minutes .

Chemical Reactions Analysis

Esterification and Acyl Chloride Formation

The carboxylic acid group undergoes typical derivatization reactions. For example:

  • Thionyl chloride-mediated conversion to acyl chloride (e.g., 3-(2-nitrophenyl)propanoyl chloride in ), enabling further nucleophilic substitutions.

  • Esterification with alcohols (e.g., ethanol) under acidic or catalytic conditions to yield esters like methyl (E)-3-(3-nitrophenyl)prop-2-enoate ( ).

Key Reaction Data :

ReactionConditionsYieldSource
Acyl chloride formationReflux with SOCl₂ in CH₂Cl₂ for 2–3 hr>90%
Methyl ester synthesisSOCl₂, CH₂Cl₂, followed by methanol85–92%

Decarboxylation and Cyclization

The α,β-unsaturated system facilitates thermal or acid-catalyzed decarboxylation. For instance:

  • Cyclization with CS₂ and AlCl₃ yields nitro-substituted indanones ( ).

  • Decarboxylative elimination under reflux with HCl/AcOH produces styrene derivatives ( ).

Example Pathway :

  • Acyl chloride intermediate reacts with AlCl₃ in CS₂.

  • Intramolecular Friedel-Crafts acylation forms 4-nitroindan-1-one ( ).

Nitro Group Reduction

The nitro group can be selectively reduced to an amine under catalytic hydrogenation or Fe/NH₄Cl conditions:

  • Fe-mediated reduction in ethanol/water converts nitro to amine, forming 3-(2-methoxy-3-aminophenyl)-2-propenoic acid ( ).

Conditions :

  • Fe powder, NH₄Cl, ethanol/water, 90°C for 1 hr.

  • Yield: ~70% for analogous nitroarenes ( ).

Conjugate Addition Reactions

The electron-deficient double bond participates in Michael additions. For example:

  • Thiols or amines add to the β-position, forming substituted propanoic acid derivatives ( ).

Experimental Evidence :

  • Analogous (E)-3-(3-nitrophenyl)-2-propenoic acid reacts with thiophenol in THF to form β-arylthio adducts ( ).

Photochemical and Thermal Isomerization

The (E)-configuration may isomerize to (Z)-forms under UV light or heat:

  • Photoisomerization in toluene shifts the equilibrium toward the (Z)-isomer ( ).

  • Thermal isomerization during esterification (e.g., acetic anhydride reflux) ( ).

Spectral Data :

  • (E)→(Z) isomerization reduces conjugation, causing a 6 nm hypsochromic shift in UV-Vis spectra ( ).

Diels-Alder Reactivity

The α,β-unsaturated system acts as a dienophile in [4+2] cycloadditions:

  • Reacts with 1,3-dienes (e.g., isoprene) to form six-membered cyclohexene derivatives ( ).

Conditions :

  • Reflux in toluene, 12–24 hr.

  • Yield: 50–65% for analogous cinnamic acids ( ).

Acid-Catalyzed Rearrangements

In strong acids (e.g., H₂SO₄), the compound undergoes electrophilic aromatic substitution:

  • Nitration/sulfonation at the meta-position relative to methoxy ( ).

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid exhibits notable anti-inflammatory effects. It has been studied for its potential to modulate biological pathways linked to inflammation, suggesting its applicability in developing therapeutic agents for inflammatory diseases.

Anticancer Potential

The compound has been evaluated for its effectiveness against various cancer cell lines. Studies have shown that it may act as a precursor for synthesizing novel anticancer drugs, leveraging its structural features to enhance biological activity against tumors .

Drug Discovery

Due to its ability to interact with multiple biological targets, this compound is of great interest in drug discovery. Its structural characteristics suggest it could be developed into new medications aimed at treating various conditions, including cancer and inflammatory disorders.

Interaction studies involving this compound focus on its binding affinity with various biomolecules. These studies provide insights into the compound's mechanism of action and efficacy as a therapeutic agent.

Anti-inflammatory Research

A study conducted on the anti-inflammatory effects of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential for therapeutic use in chronic inflammatory conditions.

Anticancer Activity

In vitro studies on various human cancer cell lines revealed that this compound exhibits cytotoxic effects, indicating its promise as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects
Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Properties
(E)-3-(2-Methoxy-3-nitrophenyl)-2-propenoic acid 2-OCH₃, 3-NO₂ 223.18 Strong electron-withdrawing nitro group; moderate acidity (pKa ~4.5–5.0)
Ferulic acid () 4-OH, 3-OCH₃ 194.18 Antioxidant activity; antibacterial properties; weaker acidity (pKa ~4.8–5.2)
(E)-3-(4-Methoxy-3-nitrophenyl)prop-2-enoic acid () 4-OCH₃, 3-NO₂ 223.18 Positional isomer of target compound; altered dipole moment and solubility
(E)-3-(4-Methoxyphenyl)-2-propenoic acid () 4-OCH₃ 178.18 Lacks nitro group; higher lipophilicity (logP ~2.1 vs. ~1.5 for target)
Caffeic acid () 3,4-di-OH 180.16 Strong antioxidant; higher water solubility due to hydroxyl groups

Key Observations :

  • Positional Isomerism : The 2-methoxy-3-nitro configuration in the target compound vs. 4-methoxy-3-nitro () alters steric and electronic interactions, affecting binding to biological targets .
Physicochemical Properties
Property Target Compound Ferulic Acid () (E)-3-(2-Chlorophenyl)-2-propenoic acid ()
Solubility (Water) Low (nitro group reduces polarity) Moderate (hydroxyl enhances H-bonding) Very low (chloro substituent increases hydrophobicity)
Melting Point ~180–190°C (estimated) 174°C 195–198°C
logP ~1.5 1.5 2.3

Key Observations :

  • The nitro group in the target compound reduces aqueous solubility compared to hydroxylated analogs but enhances stability under oxidative conditions .

Biological Activity

(E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid, a derivative of cinnamic acid, exhibits significant biological activity, making it a subject of interest in pharmacological research. This compound is characterized by the presence of a methoxy and nitro group on the aromatic ring, contributing to its potential therapeutic effects.

Chemical Structure and Properties

The compound features an unsaturated double bond in its propenoic acid structure, which enhances its reactivity and biological interactions. Its structural characteristics suggest that it may interact with various biological targets, potentially leading to therapeutic effects against certain diseases.

Property Description
Molecular Formula C11_{11}H11_{11}N1_{1}O4_{4}
Molecular Weight 223.21 g/mol
Functional Groups Methoxy (-OCH3_3), Nitro (-NO2_2)

Anti-inflammatory Effects

Research indicates that this compound has notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The mechanism involves modulation of key signaling pathways associated with inflammation, such as NF-κB and MAPK pathways.

Antioxidant Activity

The compound also exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases. The antioxidant capacity can be quantified using assays like DPPH and ABTS, where lower IC50_{50} values indicate higher activity .

Antimicrobial Properties

Moreover, this compound demonstrates antimicrobial activity against various bacterial and fungal strains. Studies have reported significant inhibition zones in agar diffusion assays, indicating its potential as a natural antimicrobial agent .

Case Studies and Research Findings

  • Inhibition of Pro-inflammatory Cytokines : A study evaluated the effects of this compound on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in TNF-α and IL-6 levels, supporting its anti-inflammatory potential.
  • Antioxidant Activity Assessment : In a comparative study, this compound was tested alongside known antioxidants like α-tocopherol. The compound showed comparable IC50_{50} values in DPPH scavenging assays, confirming its efficacy as an antioxidant .
  • Antimicrobial Efficacy : A series of experiments were conducted to assess the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results revealed that the compound exhibited significant antibacterial activity with MIC values ranging from 50 to 100 µg/mL against tested strains .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • NF-κB Pathway : Inhibition of this pathway leads to decreased expression of inflammatory mediators.
  • Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes while scavenging free radicals directly.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.

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